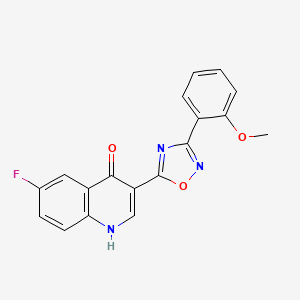

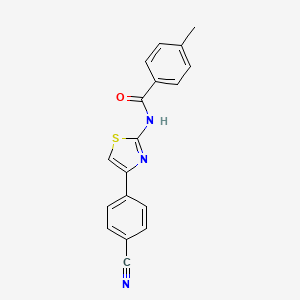

6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

科学的研究の応用

Fluorescence Applications

A novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), demonstrates strong fluorescence across a wide pH range in aqueous media, offering potential for biomedical analysis. Its strong fluorescence, large Stokes' shift, and stability against light and heat make it a promising candidate for use as a fluorescent labeling reagent. This compound's fluorescence properties remain consistent across a broad pH spectrum, from pH 2.0 to 11.0, which is beneficial for diverse research applications where pH conditions can vary widely (Hirano et al., 2004).

Anti-Inflammatory Properties

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives display potential anti-inflammatory properties. The solubility improvements and potent inhibitory effects on LPS-induced NO secretion highlight their potential as anti-inflammatory agents. These derivatives exhibit enhanced water solubility, potentially exceeding 50 mg ml-1, and show significant potential for inhibitory effects on inflammatory markers, suggesting a promising avenue for the development of new anti-inflammatory drugs (Sun et al., 2019).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements for anticancer activity, have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights the compound's potential in cancer research, particularly in developing treatments targeting specific cancer cell lines. Some derivatives exhibited notable cytotoxicity, indicating their potential as templates for future anticancer drug development (Reddy et al., 2015).

Dual Receptor Tyrosine Kinase Inhibition

Compounds targeting c-Met and VEGFR2 tyrosine kinases, with low nanomolar IC50 values, have been identified as potent inhibitors in vitro. Their favorable pharmacokinetic profiles and high efficacy in vivo in human tumor xenograft models suggest their potential in cancer therapy. This class of compounds offers a promising strategy for the treatment of various cancers through dual inhibition of key signaling pathways involved in tumor growth and angiogenesis (Mannion et al., 2009).

特性

IUPAC Name |

6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3/c1-24-15-5-3-2-4-11(15)17-21-18(25-22-17)13-9-20-14-7-6-10(19)8-12(14)16(13)23/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWOHKIQMNIKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)